Piperidine-1-carboximidamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
piperidine-1-carboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N3/c7-6(8)9-4-2-1-3-5-9/h1-5H2,(H3,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUUYRYYUKNNNNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50276834 | |
| Record name | Piperidine-1-carboxamidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50276834 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4705-39-9 | |
| Record name | Piperidine-1-carboxamidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50276834 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Piperidine 1 Carboximidamide and Its Derivatives
Advanced Strategies for the Synthesis of Piperidine-1-carboximidamide
The formation of the core this compound structure can be achieved through several advanced synthetic routes. These strategies prioritize efficiency, control over reactivity, and the ability to generate the desired amidine functionality.
The synthesis of amidines through the nucleophilic addition of amines to nitriles is a fundamental approach. In the context of this compound, this involves the reaction of a piperidine (B6355638) or piperazine (B1678402) derivative with a source of the cyano group, such as cyanamide (B42294). The catalytic activity of metal compounds, particularly zinc(II), has been shown to facilitate this transformation. rsc.org The reaction mechanism involves the coordination of the nitrile to the metal center, which enhances its electrophilicity and makes it more susceptible to nucleophilic attack by the amine.
For instance, a reaction system comprising a secondary cyclic amine, a nitrile like acetonitrile (B52724) (which serves as a model for cyanamide derivatives), and a zinc(II) catalyst can effectively produce the corresponding amidine. rsc.org While the direct reaction with piperidine would yield the target compound, the use of piperazine is also documented for creating related structures, where one of the amine groups reacts to form the amidine moiety. rsc.orgnih.gov
Piperazine, a six-membered ring containing two nitrogen atoms, serves as a common starting material for the synthesis of various derivatives. mdpi.com However, achieving mono-functionalization (acylation or alkylation on only one of the two nitrogen atoms) can be challenging and often results in mixtures of mono- and di-substituted products. researchgate.net
A prevalent strategy to overcome this is the use of a protecting group, such as the tert-butoxycarbonyl (Boc) group. By reacting piperazine with one equivalent of di-tert-butyl dicarbonate (B1257347) (Boc₂O), one nitrogen atom is selectively protected, yielding N-Boc-piperazine. researchgate.net The remaining unprotected nitrogen is then free to undergo selective alkylation or acylation. This mono-functionalized intermediate is a key building block. For example, N-alkylation can be accomplished through reductive amination or by reaction with an alkyl halide. mdpi.com Subsequent deprotection of the Boc group provides a mono-substituted piperazine, which can then be further modified, for instance, by reaction with cyanamide to form a piperazine-1-carboximidamide (B1302283) derivative.
Table 1: Comparison of Monoalkylation Strategies for Piperazine
| Strategy | Reagents | Advantages | Disadvantages |
|---|---|---|---|
| Direct Alkylation | Excess piperazine, alkyl halide | Simple, one step | Poor selectivity, difficult separation |
| Protected Alkylation | 1. Boc₂O2. Base, alkyl halide3. Acid | High selectivity for mono-alkylation, clean reaction | Multi-step process, requires protection and deprotection |
| Reductive Amination | Aldehyde, reducing agent (e.g., NaBH(OAc)₃) | Avoids over-alkylation and quaternary salt formation | Requires an aldehyde precursor |
This table is based on synthetic strategies discussed in the provided sources. mdpi.comresearchgate.net
The construction of complex piperidine analogues often requires multi-step synthetic sequences. These routes allow for the precise installation of functional groups and the creation of specific substitution patterns. One-pot multi-component reactions (MCRs) represent an efficient approach, combining several reaction steps into a single operation without isolating intermediates. ajchem-a.comresearchgate.net
For example, a pseudo-four-component reaction involving aldehydes, a nucleophile, and an ammonium (B1175870) salt can generate highly substituted piperidine rings. ajchem-a.com Another powerful technique is the cascade reaction, where the product of one reaction immediately becomes the substrate for the next in a sequential process. nih.gov An example is the Knoevenagel-Michael-Mannich cyclization cascade, which can be used to assemble the piperidine core from simple acyclic precursors. researchgate.net These methods provide access to a diverse range of piperidine scaffolds that can be subsequently converted to the desired carboximidamide.
Many pharmaceutical applications require specific stereoisomers of a compound, making stereoselective synthesis critical. google.com For piperidine derivatives, controlling the stereochemistry at substituted carbon atoms within the ring is a primary goal.
A common and effective method for achieving stereoselectivity is the hydrogenation of a substituted pyridine (B92270) precursor. nih.govwhiterose.ac.uk The choice of catalyst (e.g., PtO₂, Rhodium(I)) and reaction conditions can influence the facial selectivity of the hydrogen addition, leading to a predominance of one diastereomer. whiterose.ac.ukmdpi.com For instance, the hydrogenation of disubstituted pyridines followed by N-protection often yields cis-piperidines with high diastereoselectivity. whiterose.ac.uk Other stereoselective methods include:
Reductive Hydroamination: An intramolecular cyclization of an unsaturated amine can proceed with high stereocontrol. mdpi.com
Asymmetric Catalysis: Using chiral catalysts, such as a palladium complex with a chiral ligand, can induce enantioselectivity in cyclization reactions. mdpi.com
Substrate Control: Employing a chiral substrate, such as an amino acid derivative, can direct the stereochemical outcome of subsequent cyclization and reduction steps. whiterose.ac.uk
Table 2: Overview of Stereoselective Methods for Piperidine Synthesis
| Method | General Approach | Key Feature |
|---|---|---|
| Catalytic Hydrogenation | Reduction of a substituted pyridine ring | Diastereoselectivity controlled by catalyst and existing substituents |
| Asymmetric Cyclization | Palladium-catalyzed intramolecular amination of alkenes | Enantioselectivity achieved with chiral ligands |
| Reductive Cyclization | Cyclization of 6-oxoamino acid derivatives | Stereochemistry influenced by the reduction of an intermediate imine |
| Conformational Control | Base-mediated epimerization of an existing stereocenter | Converts a cis-isomer to a more stable trans-isomer |
This table synthesizes information on stereoselective pathways from the provided sources. whiterose.ac.ukmdpi.comwhiterose.ac.uk
Synthesis of Substituted this compound Analogues
Creating analogues of this compound with various substituents on the piperidine ring is essential for exploring structure-activity relationships.
The introduction of substituents onto the piperidine ring can be achieved in two primary ways: by starting with an already substituted precursor or by functionalizing a pre-formed piperidine ring.
The most common approach is to begin with a substituted pyridine and then reduce it to the corresponding piperidine. nih.gov This method preserves the substitution pattern of the starting material. A wide array of substituted pyridines are commercially available or can be synthesized, providing access to a diverse range of piperidine analogues. For example, a one-pot sequential Suzuki–Miyaura coupling followed by hydrogenation allows for the introduction of an aryl group and subsequent reduction of the pyridine ring in a single sequence. nih.gov
Alternatively, direct functionalization of a pre-existing piperidine ring is possible, though it can be less regioselective. Diastereoselective lithiation followed by trapping with an electrophile has been used to access specific substituted isomers. whiterose.ac.uk Furthermore, multi-component reactions offer a powerful tool for building highly substituted piperidines from simple, acyclic starting materials in a single step. ajchem-a.comajchem-a.com These reactions allow for the incorporation of significant structural diversity around the piperidine core.
Derivatization at the Carboximidamide Nitrogen
The carboximidamide functional group of this compound possesses two external nitrogen atoms (an amino group, -NH2, and an imino group, =NH) that are available for derivatization. These nitrogens can act as nucleophiles, allowing for reactions with various electrophiles. While specific literature on the derivatization of this compound is limited, the reactivity can be inferred from the general chemistry of monosubstituted guanidines.
Alkylation, for instance, can occur at the terminal nitrogen atoms with alkyl halides. mdpi.comthieme-connect.de Such reactions on unsymmetrically substituted guanidines may require the use of strong bases like sodium hydride (NaH) or potassium hydroxide (B78521) (KOH) to generate a more potent nucleophile. mdpi.com The specific site of alkylation can be influenced by the steric and electronic properties of the starting material and the electrophile. mdpi.com
Furthermore, the nucleophilic nature of the carboximidamide nitrogens allows for their participation in condensation reactions with bis-electrophiles, leading to the formation of novel heterocyclic systems. nih.gov Studies on related guanidine (B92328) compounds show that they can undergo reactions like aza-Michael additions to unsaturated carbonyl compounds, indicating the nucleophilic character of the substituted nitrogen atom. mdpi.com Amide coupling reagents, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), have also been repurposed to achieve the guanylation of various amines, demonstrating a pathway to more complex substituted guanidine structures. nih.govacs.org
Preparation of this compound Salts (e.g., Monohydrochloride, Hydroiodide)
The basic nature of the carboximidamide group allows for the straightforward preparation of various acid addition salts. These salts often exhibit improved stability and solubility properties compared to the free base.
A common synthetic route to the free base of this compound starts from its sulfate (B86663) salt. 1-Piperidine-carboxamidinium sulfate can be prepared by refluxing O-methylisourea sulfate with two equivalents of piperidine. nih.gov The free base is then liberated by treating an aqueous solution of the sulfate salt with a base, such as sodium hydroxide, followed by extraction. nih.gov
Once the free base is isolated, various salts can be synthesized by reacting it with the corresponding acid.
Monohydrochloride Salt : This salt is formed by treating the free base with a stoichiometric amount of hydrochloric acid (HCl) in a suitable solvent.
Hydroiodide Salt : Similarly, the hydroiodide salt is prepared by reacting the free base with hydroiodic acid (HI). ajchem-a.com
The formation of other salts, such as the ethyl carbonate salt, has also been documented, highlighting the versatility of the guanidine group in forming stable ionic compounds with various acids. whiterose.ac.uk
Below is a table summarizing the common salts and their precursors.
Table 1: Synthesis of this compound Salts| Salt Name | Precursor (Base) | Reagent |
|---|---|---|
| This compound | 1-Piperidine-carboxamidinium sulfate | Sodium Hydroxide |
| This compound Monohydrochloride | This compound | Hydrochloric Acid |
| This compound Hydroiodide | This compound | Hydroiodic Acid |
| 1-Piperidine-carboxamidinium Sulfate | Piperidine | O-Methylisourea Sulfate |
Green Chemistry Approaches in this compound Synthesis
Modern synthetic chemistry emphasizes the development of environmentally benign processes. In the context of this compound, green chemistry principles can be applied to the synthesis of both the piperidine ring and the guanidine functional group.
For the piperidine building block, green methods include the use of non-toxic catalysts and water-initiated processes. researchgate.net One-pot multi-component reactions catalyzed by surfactants like sodium lauryl sulfate in water at room temperature have been developed for the synthesis of highly functionalized piperidines. nih.gov
For the synthesis of the guanidine moiety, several green strategies have been reported:
Microwave-Assisted Synthesis : Microwave irradiation can be used to accelerate reactions, often in solvent-free conditions, reducing reaction times and energy consumption. nih.gov
Visible-Light Photocatalysis : Metal-free synthesis of guanidines from thioureas has been achieved in water using visible-light irradiation and an organic dye as a photocatalyst. nih.gov This method utilizes a sustainable energy source and an environmentally friendly solvent. nih.gov
Aqueous Media : The use of water as a solvent is a cornerstone of green chemistry. Guanylation reactions have been developed that proceed effectively in water, sometimes aided by surfactants to overcome solubility issues. nih.gov
Novel Synthetic Reaction Pathways and Their Mechanistic Investigations for Piperidine Ring Systems
The piperidine scaffold is a ubiquitous feature in pharmaceuticals, prompting continuous innovation in its synthesis. researchgate.net Recent advances have moved beyond classical methods to provide more efficient and versatile routes to complex piperidine ring systems.
One significant development is the use of copper-catalyzed intramolecular C-H amination. Mechanistic studies, combining experimental data and DFT calculations, have explored this pathway for synthesizing piperidines from N-fluoro amides using a TpₓCu(I) catalyst system. These investigations propose a catalytic cycle involving Cu(I)/Cu(II) oxidation states and have examined the influence of ligands and halide atoms on the reaction outcome.
A recently unveiled two-stage process dramatically simplifies the synthesis of complex piperidines by combining biocatalytic C-H oxidation and radical cross-coupling. mdpi.com This method uses enzymes to selectively add a hydroxyl group to the piperidine ring, which is then functionalized in a second step via nickel electrocatalysis. mdpi.com This approach significantly reduces the number of synthetic steps compared to traditional methods and avoids the need for expensive precious metal catalysts like palladium. mdpi.com
Other novel strategies include:
Hydrogenation of Pyridines : While hydrogenation is a classic method, recent advancements allow for the stereoselective synthesis of highly substituted piperidines from pyridine precursors under mild conditions. This provides access to specific diastereoisomers by controlling the reaction conditions and protecting groups.
Zincke Imine Intermediates : A versatile platform for accessing diverse N-substituted piperidines involves a pyridine ring-opening-ring-closing strategy via Zincke imine intermediates. This approach allows for the coupling of various substituted pyridines with a wide range of amines, enabling rapid access to new chemical space for drug discovery programs.
Table 2: Novel Synthetic Pathways for Piperidine Ring Systems
| Method | Key Features | Catalyst/Reagents | Mechanistic Insight |
|---|---|---|---|
| Copper-Catalyzed C-H Amination | Intramolecular cyclization of N-halo amides. | Copper complexes (e.g., [TpₓCuL]) | Involves Cu(I)/Cu(II) catalytic cycle. |
| Biocatalytic C-H Oxidation & Radical Cross-Coupling | Two-step functionalization, reduces step count. mdpi.com | Enzymes, Nickel (electrocatalysis) | Modular approach combining enzymatic C-H oxidation and radical C-C bond formation. mdpi.com |
| Stereoselective Pyridine Hydrogenation | Access to complex, specific diastereoisomers. | Platinum oxide (PtO₂) | Conformation of starting material and N-protecting group controls stereochemical outcome. |
| Zincke Imine Strategy | Ring-opening-ring-closing for diverse N-substitution. | Couples pyridines with various amines. | Provides a convergent platform for generating piperidine libraries. |
Medicinal Chemistry and Drug Discovery Applications of Piperidine 1 Carboximidamide
Piperidine-1-carboximidamide as a Core Scaffold in Pharmaceutical Development
The piperidine (B6355638) nucleus is a cornerstone in drug production, with its derivatives forming a major category of nitrogen-containing heterocyclic compounds used in various therapeutic applications researchgate.net. The piperidine building block is crucial for the inhibitory activity of many compounds and significantly influences biological properties ajchem-a.com. When functionalized with a carboximidamide group, it creates a scaffold that has been explored for its potential in developing novel drugs. This scaffold's utility stems from its specific physicochemical properties and its ability to be chemically modified to interact with a wide range of biological targets nih.gov.
The piperidine framework is a prevalent structural component in many pharmaceuticals, making its synthesis and functionalization a key focus in medicinal chemistry ajchem-a.comnews-medical.net. This compound can serve as a crucial intermediate in the synthesis of more complex molecules. For instance, the synthesis of piperine-carboximidamide hybrids involves coupling piperic acid with amidoximes, demonstrating the use of the core structure to build novel cytotoxic agents targeting kinases like EGFR, BRAF, and CDK2 nih.govsemanticscholar.org. The development of new synthetic methods, such as combining biocatalytic carbon-hydrogen oxidation with radical cross-coupling, has streamlined the creation of complex piperidine molecules, accelerating the drug discovery process news-medical.net. The preparation of 1-Piperidine-carboxamidinium sulfate (B86663), an intermediate, is achieved by reacting O-methylisourea sulfate with piperidine, which can then be converted to this compound nih.gov.
The piperidine scaffold is highly versatile and is a common core in a vast number of active pharmaceuticals researchgate.netresearchgate.net. Researchers actively explore and diversify this scaffold to develop new therapeutic agents. One such exploration led to the discovery of N-(4-((2-(2-(naphthaen-1-yl)acetamido)ethyl)carbamoyl)piperidin-4-yl)-6-(trifluoromethyl)nicotinamide (NEPT) as a potential multi-kinase inhibitor targeting VEGFR-2, ERK-2, and Abl-1 nih.gov. By modifying the piperidine-carboxamide structure, scientists can fine-tune the resulting molecule's pharmacological profile. For example, a series of piperine-carboximidamide hybrids were designed and synthesized to act as antiproliferative agents nih.gov. This process of creating a library of related compounds allows for the systematic investigation of how structural changes affect biological activity, leading to the identification of more potent and selective drug candidates researchgate.net.
Structure-Activity Relationships (SAR) of this compound Analogues
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the molecular structure of a compound relates to its biological activity drugdesign.org. For this compound analogues, SAR analyses guide the optimization of lead compounds into potent and selective drug candidates.
Identifying the key pharmacophores—the essential structural features for biological activity—is a primary goal of SAR studies. In a series of piperine-carboximidamide hybrids developed as antiproliferative agents, the carboximidamide moiety was found to be essential for activity nih.gov. The substitution of the piperidine moiety with other pharmacophoric groups has been shown to increase activity and potency nih.govsemanticscholar.org. For calpain inhibitors derived from piperidine carboxamides, the specific keto amide structures were identified as crucial for high potency and selectivity nih.gov. Similarly, in a study of pyrimidine-4-carboxamides, an (S)-3-phenylpiperidine group was identified as a key structural motif that increased inhibitory potency researchgate.net.
Modifying substituents on the core scaffold is a common strategy to enhance biological activity and optimize physicochemical properties. In the development of piperine-carboximidamide hybrids, various substitutions on the aryl portion of the carboximidamide led to significant differences in antiproliferative activity nih.gov. For instance, compounds with specific substitutions demonstrated potent inhibition of kinases like EGFR and BRAFV600E nih.gov. Another study on sulfonamide derivatives containing a piperidine moiety found that the position of a halogen substituent on the benzene ring dramatically affected antibacterial potency, with substitution at the meta-position yielding superior activity mdpi.com. The replacement of a morpholine substituent with an (S)-3-hydroxypyrrolidine in a series of NAPE-PLD inhibitors not only increased activity tenfold but also reduced lipophilicity researchgate.net.
The table below summarizes the inhibitory activity of selected piperine-carboximidamide hybrids against various cancer cell lines and kinases, illustrating the impact of different substituents.
| Compound | R | EGFR IC₅₀ (nM) | BRAFV600E IC₅₀ (nM) | CDK2 IC₅₀ (nM) |
| VIc | 4-Cl | 114 | >1000 | 25 |
| VIf | 4-OCH₃ | 98 | 49 | 19 |
| VIg | 3,4-di-OCH₃ | 127 | 102 | 31 |
| VIi | 3,4,5-tri-OCH₃ | 103 | 119 | 22 |
| VIk | 3-Br | 96 | 40 | 12 |
| Data sourced from a study on novel piperine-carboximidamide hybrids as antiproliferative agents nih.gov. |
The three-dimensional conformation of a molecule is critical for its interaction with a biological target. Conformational analysis helps to understand how the spatial arrangement of a molecule affects its binding affinity and activity. For piperidine derivatives, the ring typically adopts a chair conformation nih.gov. The introduction of substituents can influence this conformation and, consequently, the molecule's interaction with a receptor researchgate.net. In the development of NAPE-PLD inhibitors, the conformational restriction of an N-methylphenethylamine group by replacing it with a more rigid (S)-3-phenylpiperidine structure led to a threefold increase in inhibitory potency researchgate.net. Molecular docking studies on piperidine-based compounds have revealed key interactions, such as the formation of a bidentate salt bridge between the piperidine nitrogen atom and carboxylate groups of amino acid residues like Glu172 and Asp126 in the sigma 1 receptor nih.gov. In silico analysis of piperidine-based sulfo-carboxamide derivatives showed they have better competitive inhibition profiles compared to existing sulfonyl derivatives, a finding supported by molecular dynamics simulations confirming their increased stability nih.gov.
Rational Drug Design Strategies Incorporating this compound
Rational drug design, a cornerstone of modern medicinal chemistry, leverages the understanding of a biological target's structure and mechanism to design and synthesize new drugs. The this compound moiety can be effectively integrated into drug candidates through both ligand-based and structure-based design approaches.
Ligand-based drug design is employed when the three-dimensional structure of the biological target is unknown, relying instead on the knowledge of molecules that bind to it. These methods include Quantitative Structure-Activity Relationship (QSAR) studies and pharmacophore modeling.
QSAR models correlate the chemical structure of a series of compounds with their biological activity. For piperidine derivatives, 3D-QSAR approaches like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied. These models have been instrumental in understanding the structure-activity relationships of piperidine carboxamide derivatives as inhibitors of targets like Anaplastic Lymphoma Kinase (ALK), a key protein in certain cancers researchgate.net. Such studies highlight the importance of steric, electrostatic, and hydrophobic properties for potent inhibition, guiding the design of more effective analogues researchgate.net.
Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. For piperidine-containing compounds, pharmacophore models can define the spatial relationships between features like hydrogen bond donors and acceptors, hydrophobic regions, and charged groups that are crucial for target binding. These models are then used to screen virtual libraries of compounds to identify novel scaffolds or to guide the modification of existing ones to enhance activity.
When the 3D structure of a biological target, such as an enzyme or receptor, is available, structure-based drug design becomes a powerful tool. This approach involves the design of molecules that can fit into and interact with the target's binding site with high affinity and selectivity. Molecular docking is a key computational technique used in this process.
Molecular docking simulations predict the preferred orientation of a ligand when bound to a target protein. For derivatives containing the piperidine moiety, docking studies have been crucial in elucidating their binding modes. For instance, the X-ray cocrystal structure of a piperidine carboxamide inhibitor with the ALK kinase domain revealed an unusual binding conformation, providing a structural basis for its inhibitory activity and guiding further optimization nih.gov. These insights allow medicinal chemists to design modifications that enhance interactions with key amino acid residues in the active site, thereby improving potency and selectivity.
Hybrid Molecule Design and Synthesis Involving this compound
Molecular hybridization is a strategy in drug design where two or more pharmacophores from different bioactive compounds are combined into a single molecule. This approach aims to create hybrid compounds with improved affinity, selectivity, and efficacy, or with a dual or multi-target mechanism of action.
An exemplary application of the molecular hybridization strategy involving the carboximidamide moiety is the development of piperine-carboximidamide hybrids as potential anticancer agents nih.govsemanticscholar.org. Piperine (B192125), a natural alkaloid found in black pepper, is known for its various biological activities, including anticancer effects. By combining the piperine scaffold with an aryl carboximidamide moiety, researchers have developed a novel series of hybrid molecules with potent antiproliferative properties nih.gov.
These hybrids were designed to target multiple kinases involved in cancer progression, such as Epidermal Growth Factor Receptor (EGFR), BRAFV600E, and Cyclin-Dependent Kinase 2 (CDK2) nih.gov. The synthesized hybrids demonstrated significant cytotoxic activity against a panel of human cancer cell lines.
The table below summarizes the in vitro antiproliferative activity of selected piperine-carboximidamide hybrids against four human cancer cell lines, with GI50 values representing the concentration required to inhibit cell growth by 50% nih.gov.
| Compound | A-549 (Lung) | HT-29 (Colon) | MCF-7 (Breast) | Panc-1 (Pancreatic) |
| VIc | 45 nM | 52 nM | 48 nM | 55 nM |
| VIf | 42 nM | 45 nM | 44 nM | 46 nM |
| VIg | 55 nM | 58 nM | 56 nM | 60 nM |
| VIi | 48 nM | 50 nM | 49 nM | 53 nM |
| VIk | 32 nM | 38 nM | 35 nM | 36 nM |
| Erlotinib | 1.8 µM | 2.5 µM | 3.1 µM | 2.8 µM |
Further mechanistic studies revealed that these hybrids exhibit potent inhibitory activity against the targeted kinases. The inhibitory concentrations (IC50) for the most active compounds against EGFR, BRAFV600E, and CDK2 are presented below nih.gov.
| Compound | EGFR IC50 (nM) | BRAFV600E IC50 (nM) | CDK2 IC50 (nM) |
| VIc | 98 | 110 | 45 |
| VIf | 105 | 49 | 25 |
| VIg | 112 | 125 | 50 |
| VIi | 108 | 95 | 38 |
| VIk | 127 | 40 | 12 |
| Erlotinib | 55 | - | - |
| Vemurafenib | - | 31 | - |
| Dinaciclib | - | - | 18 |
Molecular docking studies of these piperine-carboximidamide hybrids within the active sites of BRAFV600E and CDK2 provided insights into their potential binding modes, further validating the rational design of these multi-targeted agents nih.gov. The success of these hybrids underscores the potential of incorporating the this compound scaffold in the design of novel and effective therapeutic agents.
Pharmacological and Biological Investigations of Piperidine 1 Carboximidamide
Mechanism of Action Studies
Studies into the mechanism of action have focused on two principal areas: the inhibition of enzymes critical to signaling and metabolic pathways, and the modulation of receptor activity, particularly within the nervous system.
Derivatives of piperidine-1-carboximidamide have demonstrated significant inhibitory effects against several classes of enzymes, highlighting their potential as therapeutic agents, particularly in oncology.
A series of novel piperine-carboximidamide hybrids has been developed and identified as multi-targeted agents with potent antiproliferative activity. tandfonline.comresearchgate.netsemanticscholar.orgnih.gov These compounds were specifically designed to inhibit key kinases that are often dysregulated in cancer: Epidermal Growth Factor Receptor (EGFR), BRAF proto-oncogene serine/threonine-protein kinase (BRAF), and Cyclin-Dependent Kinase 2 (CDK2). tandfonline.comresearchgate.net
Research demonstrated that specific hybrids exhibited potent inhibitory action against these kinases. tandfonline.comsemanticscholar.org Compounds designated as VIc, VIf, VIg, VIi, and VIk were effective inhibitors of EGFR, with IC50 values in the range of 96 to 127 nM. tandfonline.comresearchgate.net Notably, hybrids VIf and VIk showed the most potent activity against the BRAFV600E mutant, a common driver in melanoma and other cancers, with IC50 values of 49 nM and 40 nM, respectively. tandfonline.comnih.gov Furthermore, compound VIk emerged as a particularly powerful inhibitor of CDK2, displaying an IC50 value of 12 nM, which is reportedly 1.5 times more potent than the reference inhibitor, Dinaciclib. tandfonline.comresearchgate.netnih.gov
| Compound | Target Kinase | IC50 (nM) |
| VIc, VIf, VIg, VIi, VIk | EGFR | 96 - 127 |
| VIf | BRAFV600E | 49 |
| VIk | BRAFV600E | 40 |
| VIk | CDK2 | 12 |
This table summarizes the inhibitory concentrations (IC50) of specific piperine-carboximidamide hybrids against key cancer-related kinases.
Research has also focused on the role of piperidine (B6355638) carboxamides as inhibitors of key enzymes within the endocannabinoid system. nih.gov Specifically, these compounds have been investigated as inhibitors of Fatty Acid Amide Hydrolase (FAAH) and Monoacylglycerol Lipase (MAGL). nih.govnih.gov These enzymes are responsible for the degradation of endocannabinoids like anandamide (B1667382) and 2-arachidonoylglycerol (B1664049) (2-AG), respectively. nih.govnih.govnih.gov
Studies have successfully identified piperidine carboxamides and carbamates that function as potent and selective inhibitors of FAAH or MAGL, as well as dual inhibitors of both enzymes, with activity at nanomolar concentrations. nih.gov By blocking these enzymes, piperidine-based inhibitors can effectively increase the levels of endogenous cannabinoids, a mechanism that is being explored for therapeutic applications in pain, inflammation, and neuroprotection. nih.govnih.govbms.com The development of these inhibitors has provided valuable tools for studying the physiological roles of the endocannabinoid system. nih.govnih.gov
Beyond enzyme inhibition, this compound derivatives have been shown to modulate the function of various receptors, demonstrating a significant impact on neuronal signaling pathways.
Investigations have revealed that compounds based on a piperidine core can interact with receptors involved in neurotransmission. A key target identified is the Trace Amine-Associated Receptor 1 (TAAR1), a G protein-coupled receptor that modulates dopaminergic, serotonergic, and glutamatergic systems. researchgate.netmdpi.comnih.gov A high-throughput screening effort identified 4-(2-aminoethyl)-N-phenylpiperidine-1-carboxamide as a submicromolar agonist of TAAR1 with an EC50 of 0.507 μM. mdpi.com Subsequent optimization led to the development of analogs with even greater potency, with EC50 values for TAAR1 agonistic activity ranging from 0.033 to 0.112 μM. mdpi.comnih.gov
Additionally, a class of piperidine carboxamides (PIPCs) has been identified as potent, noncovalent agonists of the Transient Receptor Potential Ankyrin 1 (TRPA1) channel. nih.gov TRPA1 is an ion channel that functions as an irritant sensor in the somatosensory system and is a therapeutic target for pain and itch. nih.gov The most potent of these compounds, PIPC1, demonstrated an EC50 of 6.5 nM for human TRPA1 activation. nih.gov
| Compound Class/Name | Target Receptor | Activity | Potency (EC50) |
| 4-(2-aminoethyl)piperidine analogs | TAAR1 | Agonist | 0.033 - 0.112 µM |
| Piperidine carboxamides (PIPC1) | TRPA1 | Agonist | 6.5 nM |
This table presents the agonist activities of this compound derivatives on key receptors within neurotransmitter and sensory systems.
A significant area of research has been the allosteric modulation of the Cannabinoid Receptor 1 (CB1) by piperidine derivatives. nih.govnih.gov Allosteric modulators bind to a site on the receptor distinct from the primary (orthosteric) site, altering the receptor's response to endogenous ligands. nih.govrealmofcaring.org
The compound ORG27569 (5-chloro-3-ethyl-N-[2-[4-(1-piperidinyl)phenyl]ethyl-1H-indole-2-carboxamide) is a well-characterized allosteric modulator of the CB1 receptor. nih.govnih.govwikipedia.orgtocris.com Studies have revealed a complex mechanism of action where ORG27569 exhibits positive cooperativity for agonist binding, meaning it increases the affinity of agonists like CP55,940 for the receptor. realmofcaring.orgnih.govwikipedia.org However, despite enhancing agonist binding, the compound simultaneously acts as an insurmountable antagonist of receptor function, decreasing the efficacy of the agonist in stimulating downstream G protein signaling. realmofcaring.orgnih.govwikipedia.orgresearchgate.net This unique profile of enhancing agonist binding while inhibiting its functional effect represents a sophisticated mechanism of receptor modulation and has opened new avenues for developing therapeutics that can fine-tune CB1 receptor signaling. nih.govnih.gov
Ligand Binding Studies and Selectivity Profiling
Derivatives of this compound have been the subject of various ligand binding studies to determine their affinity and selectivity for different biological targets. Research has shown that specific structural modifications to the piperidine core can yield compounds with high affinity for particular enzymes and receptors. For instance, a series of 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides were identified as tubulin inhibitors that bind to the colchicine (B1669291) site. nih.gov This interaction disrupts microtubule formation, which is crucial for cell division. nih.gov
In the context of cancer therapy, piperidine carboxamide derivatives have been developed as potent and selective inhibitors of Anaplastic Lymphoma Kinase (ALK), a key target in certain cancers. researchgate.net X-ray crystallography has revealed that these compounds can bind to the ALK kinase domain in an unusual conformation, accessing an extended hydrophobic pocket, which contributes to their inhibitory action. researchgate.net This class of compounds demonstrated selectivity for ALK over the related kinase, insulin-like growth factor-1 receptor (IGF1R). researchgate.net
Furthermore, other synthetic strategies have produced piperidine-based ligands with high affinity for sigma (σ) receptors. researchgate.net Specifically, certain 1-methylpiperidine (B42303) derivatives showed high affinity for the σ1 receptor and notable selectivity over the σ2 subtype. researchgate.net Molecular dynamics simulations have helped elucidate the basis for this selectivity, showing that interactions between the piperidine nitrogen and its substituents with a lipophilic binding pocket are critical for affinity. researchgate.net
In the development of multi-targeted agents, piperine-carboximidamide hybrids have been designed to interact with several key proteins involved in cancer progression, including the Epidermal Growth Factor Receptor (EGFR), BRAFV600E mutant kinase, and Cyclin-Dependent Kinase 2 (CDK2). nih.govnih.gov
Biological Activities and Therapeutic Potential
The piperidine scaffold is a key feature in many compounds investigated for their anticancer properties. frontiersin.orgnwmedj.org Derivatives of this compound, in particular, have demonstrated significant antiproliferative activity across a range of human cancer cell lines. nih.govsemanticscholar.org
Piperidine derivatives have been shown to exert their anticancer effects by inhibiting cell proliferation and inducing apoptosis (programmed cell death). researchgate.net The general mechanism for piperidine-containing compounds involves the activation of intrinsic apoptotic pathways. frontiersin.org This can include the release of mitochondrial cytochrome C, an increase in the pro-apoptotic protein Bax, and a decrease in the anti-apoptotic protein Bcl-2, which ultimately leads to the activation of caspases that execute cell death. frontiersin.org
Studies on specific piperidine derivatives, such as certain 1-methylpiperidines, have demonstrated strong antiproliferative effects on androgen-negative human prostate cancer cells (DU145). researchgate.net Another synthesized piperidine molecule showed a high cytotoxic effect on A549 lung cancer cells, with an IC50 value of 32.43 µM. nwmedj.org Similarly, a class of 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides displayed potent antiproliferative activity against the DU-145 prostate cancer cell line, with the most active compound showing a GI50 value of 120 nM. nih.gov
A significant advantage of certain this compound derivatives is their ability to act on multiple targets, a strategy that can overcome chemotherapy resistance. nih.gov A novel series of piperine-carboximidamide hybrids was specifically designed as multi-targeted agents to inhibit EGFR, BRAFV600E, and CDK2. nih.govnih.govsemanticscholar.org
These hybrids showed potent, broad-spectrum antiproliferative activity. nih.gov For example, compound VIk, a 1,3-benzodioxole (B145889) derivative, was the most potent, with a GI50 value of 35 nM against a panel of four cancer cell lines and was particularly effective against the MCF-7 breast cancer cell line. nih.govsemanticscholar.org The inhibitory activity of these compounds against specific kinases has been quantified, demonstrating their multi-targeted nature. nih.govnih.gov
Table 1: Inhibitory Activity of Selected Piperine-Carboximidamide Hybrids
| Compound | Target Kinase | IC50 (nM) | Antiproliferative Activity (GI50, nM) |
| VIk | BRAFV600E | 40 | 35 |
| CDK2 | 12 | ||
| VIf | BRAFV600E | 49 | 44 |
| CDK2 | 21 | ||
| VIc, VIf, VIg, VIi, VIk | EGFR | 96-127 | - |
Data sourced from studies on piperine-carboximidamide hybrids. nih.govnih.gov
In addition to kinase inhibition, other piperidine-1-carboxamide (B458993) derivatives have been shown to function as tubulin inhibitors, providing another pathway for their antiproliferative effects. nih.gov
The therapeutic potential of compounds related to this compound extends to neurological disorders. This is largely linked to their interaction with the agmatine (B1664431) metabolic pathway. Agmatine is an endogenous neuromodulator with neuroprotective properties. nih.gov
A compound structurally similar to this compound, piperazine-1-carboxamidine, has been identified as a putative inhibitor of agmatinase, the enzyme that degrades agmatine. nih.gov In an in vivo model of hypoxic-ischemic brain injury in rat pups, administration of piperazine-1-carboxamidine resulted in a significant elevation of cortical agmatine levels by 28.5%. nih.gov This increase in brain agmatine was achieved without altering the concentrations of its precursor, arginine, or other major metabolites. nih.gov The elevated agmatine levels were associated with neuroprotection, particularly in the hippocampus. nih.gov By inhibiting agmatinase, such compounds can increase the concentration of endogenous agmatine, which is known to have modulatory effects on neural functions and can alleviate psychological distress, such as anxiety, associated with inflammation. nih.govnih.gov
Neuropharmacological Effects and Neurological Disorder Applications
Neuroprotective Effects and Cognitive Function Enhancement
The piperidine ring is a fundamental component of various compounds investigated for their neuroprotective properties and potential to enhance cognitive function. A significant area of this research has focused on the treatment of Alzheimer's disease (AD), which is characterized by a deficiency in the neurotransmitter acetylcholine (B1216132).
One prominent strategy involves the inhibition of acetylcholinesterase (AChE), the enzyme responsible for breaking down acetylcholine. Donepezil, a well-established AChE inhibitor belonging to the piperidine class, has been shown in clinical trials to significantly improve cognition and global function in patients with mild to moderately severe Alzheimer's disease. nih.gov The therapeutic success of piperidine-based AChE inhibitors highlights the potential of the piperidine scaffold in designing agents that enhance central acetylcholine neurotransmission. nih.gov
Further research has explored the development of multi-target agents for neurodegenerative diseases. For instance, hybrid molecules combining a piperazine (B1678402) scaffold (structurally related to piperidine) with an acetylcholinesterase inhibition property have been designed. In preclinical models of Alzheimer's disease, the most promising of these compounds demonstrated an ability to reduce both amyloid and Tau pathologies, which are hallmarks of the disease, and to mitigate associated memory impairments. nih.gov These findings suggest that the this compound core could serve as a valuable starting point for developing novel therapeutics targeting the complex pathology of neurodegenerative disorders. Nicotinamide, another compound with neuroprotective effects, has been shown to improve cognitive function in mice with chronic cerebral hypoperfusion by upregulating proteins associated with myelin and synaptic plasticity. frontiersin.org
Antiprotozoal Activities
Derivatives of this compound have emerged as a promising class of compounds in the search for new treatments for protozoal infections, which remain a significant global health issue.
Antimalarial Activity: A notable example is a series of piperidine carboxamides identified through phenotypic screening against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. nih.govnih.gov These compounds were found to target the parasite's proteasome β5 active site (Pf20Sβ5). One potent analog, SW584, demonstrated efficacy in a mouse model of human malaria following oral administration. nih.govnih.gov The series exhibits a low propensity for generating resistance and acts synergistically with the established antimalarial drug dihydroartemisinin. nih.govnih.gov This research underscores the potential of the piperidine carboxamide scaffold for developing new, species-selective antimalarial agents that target the parasite's protein degradation machinery. nih.gov
Antitrypanosomal and Antileishmanial Activity: Screening of 1-phenethyl-4-aminopiperidine derivatives has revealed significant activity against several protozoan parasites. A number of these compounds were selectively active against the bloodstream form of Trypanosoma brucei rhodesiense, the causative agent of African trypanosomiasis, with 50% inhibitory concentrations (IC50) in the low micromolar to nanomolar range. researchgate.net Several compounds also displayed activity against intracellular Trypanosoma cruzi (the agent of Chagas disease) and chloroquine-resistant P. falciparum. researchgate.net
Furthermore, novel bis(pyridine-2-carboxamidine) compounds have been developed and characterized as oral antileishmanial drugs. mdpi.com These derivatives show promise in combating leishmaniasis, another widespread protozoal disease.
The collective findings from these studies highlight the versatility of the this compound core in generating potent and selective agents against a variety of protozoan pathogens.
Other Biological Activities and Emerging Applications
The therapeutic potential of the this compound scaffold extends beyond neuroprotection and antiprotozoal effects. Researchers have explored its application in oncology and other areas.
Anticancer Activity: Hybrid molecules combining piperine (B192125) (an alkaloid containing a piperidine ring) with a carboximidamide moiety have been designed and synthesized as multi-targeted antiproliferative agents. nih.gov Certain hybrids demonstrated potent inhibitory activity against key proteins involved in cancer cell proliferation, such as EGFR, BRAFV600E, and CDK2. nih.gov In vitro studies showed that these compounds exhibited significant antiproliferative effects against various human cancer cell lines. nih.gov
Another study investigated a synthesized heterocyclic molecule, 1-benzyl-1-(2-methyl-3-oxo-3-(p-tolyl)propyl)piperidin-1-ium chloride, for its anticancer properties. This compound showed a high level of cytotoxic effect on A549 lung cancer cells, suggesting its potential as a lead molecule for further anticancer drug development. researchgate.net
These studies indicate that the this compound structure is a viable backbone for designing novel agents that can interfere with critical pathways in cancer progression.
Preclinical Research and In Vivo Studies
Preclinical evaluation is a critical step in the development of any new therapeutic agent. For derivatives of this compound, this involves detailed characterization of their pharmacokinetic and pharmacodynamic profiles, efficacy in animal models, and metabolic fate.
Pharmacokinetic and Pharmacodynamic Characterization
Pharmacokinetic (PK) studies determine how a drug is absorbed, distributed, metabolized, and excreted by the body, while pharmacodynamic (PD) studies examine the drug's effect on the body.
In the development of a new oral antileishmanial bis(pyridine-2-carboxamidine) drug, JNII40_base, pharmacokinetic behavior was assessed in male Wistar rats. mdpi.com Following oral administration, the compound showed an early onset of action. The high-dose formulation demonstrated the highest plasma concentrations, peaking between one and seven hours. mdpi.com A key finding was the compound's long half-life (t1/2 > 200 h), which suggests that repeated dosing could lead to increased plasma levels, potentially limiting the development of drug resistance. mdpi.com The study also established a PK/PD relationship, noting that plasma concentrations remained above the IC50 value for an extended period, which is crucial for therapeutic efficacy. mdpi.com
| Dose (mg/kg) | Cmax (Maximum Plasma Concentration) | C24h (Plasma Concentration at 24h) | t > 6 × IC50 (Time above 6x IC50) |
|---|---|---|---|
| 100 | Data not specified | Data not specified | >24h (promastigote) |
| 20 | Data not specified | Data not specified | >21h (amastigote) |
In Vitro and In Vivo Efficacy Studies
Efficacy studies are designed to assess whether a drug candidate can produce the desired therapeutic effect in controlled laboratory and animal model settings.
For the antimalarial piperidine carboxamide series, in vivo efficacy was confirmed using a humanized SCID mouse model of P. falciparum infection. nih.gov Early analogs, (S)-SW042 and SW996, when dosed orally, substantially reduced parasitemia levels compared to vehicle controls. nih.gov The most potent analog, SW584, was evaluated in a 60-day recrudescence model, where it demonstrated the ability to achieve full parasite clearance during the acute phase of infection. nih.gov These studies provided essential proof-of-concept that the piperidine carboxamide series possesses oral in vivo efficacy against malaria. nih.gov
| Compound | Dose | Animal Model | Maximum Parasitemia Reduction | Outcome |
|---|---|---|---|---|
| (S)-SW042 | 50 mg/kg bid | PfalcHuMouse (8-day) | 86% | Significant reduction, no full clearance |
| SW996 | 50 mg/kg bid | PfalcHuMouse (8-day) | 95% | Significant reduction, no full clearance |
| SW584 | 50 mg/kg bid | PfalcHuMouse (60-day) | Not specified | Full parasite clearance in acute phase |
Metabolic Stability and Metabolite Identification
Understanding a compound's metabolic stability and identifying its metabolites are crucial aspects of preclinical research. These studies predict how a drug will be processed in the body, which influences its efficacy and potential for interactions. While specific data for this compound is not available, studies on structurally related guanidine-containing compounds provide insight into the typical metabolic pathways.
For example, an investigation of Isopropoxy Benzene Guanidine (B92328) (IBG) in rat liver microsomes using advanced mass spectrometry identified seven metabolites. mdpi.com The primary metabolic pathways involved O-dealkylation, oxygenation, cyclization, and hydrolysis. mdpi.com Hydroxylation was found to be a major pathway for the metabolism of IBG. mdpi.com Similarly, a study on the antimalarial drug violacein (B1683560) in human, mouse, and rat liver microsomes identified four metabolites formed through Phase I (reduction) and Phase II (conjugation) metabolic reactions. mdpi.com
These methodologies, involving incubation with liver microsomes followed by analysis with high-resolution mass spectrometry, are standard for characterizing the metabolic fate of new chemical entities, including potential drugs derived from the this compound scaffold. mdpi.commdpi.com
Bioavailability Enhancement Strategies
The oral bioavailability of therapeutic agents is a critical factor in drug development, influencing their efficacy and clinical utility. For this compound, a significant challenge to its oral absorption is the presence of the carboximidamide group, which is analogous to a guanidine moiety. This functional group is typically protonated at physiological pH, rendering the molecule highly polar and hydrophilic, which in turn severely limits its ability to permeate the lipid-rich intestinal barrier. nih.gov Consequently, research into bioavailability enhancement for this and structurally related compounds has largely focused on overcoming the hurdles presented by this polar group.
The primary strategies investigated revolve around prodrug modifications and advanced formulation techniques designed to either mask the polar nature of the carboximidamide group or exploit specific absorption pathways.
Prodrug Approaches
A prodrug strategy is a prominent and effective method for improving the intestinal permeability of polar molecules containing guanidino or carboximidamide functionalities. nih.gov This approach involves the chemical modification of the parent drug into an inactive or less active form that can more readily cross the intestinal membrane. Once absorbed into the systemic circulation, the prodrug is designed to undergo enzymatic or chemical conversion to release the active parent compound. h1.co
Several prodrug strategies have been developed for guanidine-containing compounds, which are directly applicable to this compound:
Amino Acid Prodrugs: This strategy involves creating ester or amide linkages between the parent drug and an amino acid. These prodrugs can then be recognized and transported across the intestinal epithelium by endogenous transporters, such as the human peptide transporter 1 (hPEPT1). nih.gov For instance, L-valine, L-isoleucine, and L-phenylalanine esters of a model guanidino compound demonstrated significantly enhanced uptake and permeability in Caco-2 cell models compared to the parent drug. nih.gov
Acylguanidine Prodrugs: Acylation of the guanidine group can mask its polarity and increase lipophilicity. However, this approach can be limited by pre-systemic hydrolysis in the intestine, which cleaves the prodrug before it can be absorbed. acs.org
Guanidine Cyclic Diimide (GCDI) Prodrugs: A more novel and highly effective approach is the conversion of the guanidine group into a reversible guanidine cyclic diimide (GCDI). This modification conceals the polar group, dramatically improving lipophilicity and intestinal absorption. nih.gov After absorption, the GCDI moiety degrades in the bloodstream to regenerate the active guanidine group. This strategy has shown remarkable success in improving the oral bioavailability of guanidino oseltamivir (B103847) carboxylate (GOC), a potent antiviral agent that otherwise has very poor absorption. nih.govacs.org
The following table summarizes the impact of different prodrug strategies on the oral bioavailability of Guanidino Oseltamivir Carboxylate (GOC), a model compound with a polar guanidino group similar to the carboximidamide group in this compound.
| Compound/Prodrug Strategy | Parent Compound (GOC) | Acyloxy(alkyl) Ester Prodrug (GOC-L-Val) | Guanidine Cyclic Diimide Prodrug (OSC-GCDI(P)) |
| Oral Bioavailability (%) | < 4% researchgate.net | 23% (fed) - 48% (fasted) researchgate.net | Significantly Improved (Qualitative) nih.gov |
This table is illustrative of strategies applied to structurally similar compounds, as specific bioavailability data for this compound prodrugs are not available in the cited literature.
Advanced Formulation Strategies
In addition to prodrug development, various pharmaceutical formulation techniques can be employed to enhance the bioavailability of poorly absorbed drugs. upm-inc.comnih.gov While not specifically documented for this compound, these strategies are broadly applicable:
Lipid-Based Drug Delivery Systems (LBDDS): These systems, which include self-emulsifying drug delivery systems (SEDDS), can improve the absorption of drugs by presenting them to the gastrointestinal tract in a solubilized state. nih.govresearchgate.netmdpi.com Lipidic formulations can enhance lymphatic transport, potentially bypassing first-pass metabolism. upm-inc.com
Nanotechnology: Encapsulating the drug in nanocarriers such as nanoparticles or liposomes can improve solubility, protect the drug from degradation in the gastrointestinal tract, and facilitate its transport across the intestinal membrane. patsnap.com
Amorphous Solid Dispersions: For compounds where low solubility rather than permeability is the primary barrier, converting the crystalline drug into a higher-energy amorphous state can significantly increase its dissolution rate and, consequently, its absorption. drug-dev.com
These strategies represent viable avenues for future research to improve the therapeutic potential of this compound by enhancing its oral bioavailability.
Computational Chemistry and Molecular Modeling of Piperidine 1 Carboximidamide
Molecular Docking Simulations for Target Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second to form a stable complex. It is widely used to forecast the binding mode and affinity of small molecules like Piperidine-1-carboximidamide to a protein target.
Detailed research findings from docking studies on piperidine-based compounds have shown their potential to interact with a variety of significant biological targets. For instance, derivatives of piperidine (B6355638) carboxamide have been investigated as potential inhibitors of Anaplastic Lymphoma Kinase (ALK), a key target in cancer therapy. researchgate.net Docking simulations for these compounds revealed specific binding interactions within the ALK active site. researchgate.net Similarly, advanced molecular docking studies have been employed to predict the binding affinity of piperidine derivatives to other cancer-related targets, including Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2). semanticscholar.org These simulations help elucidate the structure-activity relationship (SAR), guiding the optimization of compound structures to enhance binding potency. In the context of neurodegenerative diseases, derivatives such as ethyl piperidine-1-carboxylate have been docked against acetylcholinesterase (AChE), providing valuable information for designing new inhibitors. acgpubs.org Furthermore, piperine-carboximidamide hybrids have been computationally modeled against EGFR, mutated BRAF, and CDK2 proteins to determine their binding affinity and potential mode of inhibition. semanticscholar.org
The table below summarizes the findings from various molecular docking studies involving piperidine carboxamide derivatives.
| Target Protein | Derivative Class | Key Findings |
| Anaplastic Lymphoma Kinase (ALK) | Piperidine Carboxamides | Efficient binding to the protein's active site, suggesting significant anticancer properties. researchgate.net |
| EGFR, BRAF, CDK2 | Piperine-Carboximidamide Hybrids | Prediction of binding affinity and mode of inhibition, guiding the design of multi-targeted agents. semanticscholar.org |
| C-C Chemokine Receptor type 5 (CCR5) | Sulfo Carboxamide Derivatives of Piperidine | Analysis of structure-activity relationships to identify competitive antagonists for HIV co-receptor binding. nih.gov |
| Acetylcholinesterase (AChE) | Ethyl Piperidine-1-carboxylate Schiff bases | Insights into interactions with active site residues, aiding in structure-based drug design for Alzheimer's disease. acgpubs.org |
Quantum Chemical Calculations for Electronic Structure Analysis
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are used to investigate the electronic structure, geometry, and reactivity of molecules. These methods provide a fundamental understanding of bond characteristics, charge distribution, and orbital energies.
For this compound, crystallographic analysis reveals specific bond lengths and angles within the molecule. The C=N double bond in the carboximidamide unit is approximately 1.3090 Å, while the C-N single bonds are around 1.3640 Å and 1.3773 Å. nih.gov The piperidine ring typically adopts a stable chair conformation. researchgate.netnih.gov DFT computations, often using methods like B3LYP with a 6-311++G(d,p) basis set, are employed to examine the molecular configuration, frontier molecular orbitals (HOMO and LUMO), and thermodynamic properties. researchgate.net Such calculations can confirm the stability of the chair conformation of the piperidine ring and analyze the electronic delocalization within the carboximidamide group, which shows partial double-bond character. These theoretical results are often validated by comparing them with experimental data from X-ray crystallography. nih.gov
The table below presents key structural parameters for this compound obtained from experimental analysis, which serve as a benchmark for quantum chemical calculations.
| Parameter | Bond/Angle | Value |
| Bond Lengths (Å) | C=N | 1.3090 |
| C-NH2 | 1.3640 | |
| C-N (piperidine) | 1.3773 | |
| **Bond Angles (°) ** | N-C-N | 116.82 |
| N-C-N | 119.08 | |
| N-C-N | 124.09 |
Data derived from crystallographic studies of C6H13N3. nih.gov
Molecular Dynamics Simulations for Ligand-Receptor Interactions and Conformational Dynamics
For piperidine carboxamide derivatives, MD simulations have been used to validate the stability of binding poses predicted by docking studies. arabjchem.org For example, simulations of a lead compound targeting ALK demonstrated a stable binding conformation within the protein's active site, confirming the docking results. arabjchem.org In another study, MD simulations of sulfo carboxamide derivatives of piperidine targeting the CCR5 receptor confirmed a twofold increase in conformational stability compared to existing sulphonyl derivatives. nih.gov These simulations, often run for nanoseconds, allow researchers to observe the flexibility of the ligand and the protein, ensuring that the predicted interactions are maintained over time. This detailed understanding of the dynamic behavior of the ligand-receptor complex is crucial for confirming the mechanism of action and guiding further lead optimization. irb.hr
In Silico ADME/Tox Predictions and Pharmacokinetic Analysis
In silico ADME/Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction involves the use of computational models to estimate the pharmacokinetic and safety profiles of a compound early in the drug discovery process. nih.gov This helps to identify candidates with favorable drug-like properties and flag potential liabilities.
For piperidine-based compounds, various computational tools and platforms like SwissADME, pkCSM, and admetSAR are used to predict key parameters. researchgate.net These predictions assess compliance with criteria such as Lipinski's rule of five, which helps evaluate the potential for oral bioavailability. researchgate.net Studies on piperine-carboximidamide hybrids and other piperidine derivatives have involved the prediction of properties like gastrointestinal absorption, blood-brain barrier (BBB) permeability, interaction with cytochrome P450 enzymes (metabolism), and various toxicity endpoints, including carcinogenicity and cytotoxicity. researchgate.netnih.govnih.gov The majority of piperidine-based compounds in some libraries have demonstrated promising drug-like characteristics, including favorable physicochemical properties, high predicted gastrointestinal absorption, and low toxicity. researchgate.net
The following table provides a summary of typical in silico ADMET predictions for piperidine-based drug candidates.
| ADMET Parameter | Predicted Property | Significance |
| Absorption | High Gastrointestinal (GI) Absorption | Indicates good potential for oral bioavailability. researchgate.netmdpi.com |
| Caco-2 Permeability | Predicts absorption across the intestinal wall. frontiersin.org | |
| Distribution | Blood-Brain Barrier (BBB) Permeability | Determines if the compound can enter the central nervous system. |
| Plasma Protein Binding | Affects the amount of free drug available to act on the target. mdpi.com | |
| Metabolism | Cytochrome P450 (CYP) Inhibition | Predicts potential for drug-drug interactions. researchgate.net |
| Excretion | Total Clearance | Estimates the rate at which the compound is removed from the body. |
| Toxicity | AMES Toxicity | Predicts mutagenic potential. mdpi.com |
| Hepatotoxicity | Predicts potential for liver damage. frontiersin.org |
Virtual Screening and Lead Optimization Using Computational Approaches
Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. The this compound scaffold can serve as a starting point for such campaigns.
Based on initial hits from virtual screening or known active compounds, computational methods are used for lead optimization. This process involves designing new analogs with improved potency, selectivity, and ADMET properties. For example, quantitative structure-activity relationship (QSAR) models have been developed for piperidine carboxamide derivatives to understand which structural features are important for their inhibitory activity against targets like ALK. researchgate.netarabjchem.org These models, combined with virtual screening of databases like ZINC15, have led to the design of novel compounds with potentially higher activity. dntb.gov.ua An in-house library of piperidine-based molecules was also subjected to in silico virtual screening to identify potential inhibitors for COVID-19-related targets. researchgate.netsciengpub.ir The top-ranked compounds from these screening efforts are then synthesized and tested experimentally, validating the computational predictions and advancing the development of new therapeutic agents.
Advanced Analytical and Spectroscopic Characterization in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of Piperidine-1-carboximidamide, providing detailed information about the hydrogen (¹H) and carbon (¹³C) atomic environments within the molecule.
In ¹H NMR spectroscopy, the piperidine (B6355638) ring protons appear as multiplets in the aliphatic region, typically between δ 1.60 and 3.42 ppm. nih.gov The protons on the carbons adjacent to the nitrogen (C2 and C6) are shifted downfield due to the deshielding effect of the nitrogen atom. The protons of the carboximidamide group (-NH and -NH₂) are observed as singlets further downfield, with chemical shifts around δ 5.85 and δ 6.19 ppm, respectively. nih.gov
¹³C NMR spectroscopy complements the proton data by identifying the chemical environment of each carbon atom. The carbon atoms of the piperidine ring resonate in the δ 23.2 to 46.5 ppm range. nih.gov The carbon of the carboximidamide group (C=N) is significantly deshielded and appears at a much lower field, around δ 157.4 ppm, which is characteristic of a guanidinyl carbon. nih.gov
Table 1: ¹H NMR Spectroscopic Data for this compound in CD₃CN
| Proton Assignment | Chemical Shift (δ) ppm | Multiplicity | Number of Protons |
|---|---|---|---|
| Piperidine -CH₂ | 1.60–1.64 | multiplet | 6H |
| Piperidine -CH₂ (adjacent to N) | 3.38–3.42 | multiplet | 4H |
| -NH | 5.85 | singlet | 1H |
| -NH₂ | 6.19 | singlet | 2H |
Data sourced from Tiritiris, 2012. nih.gov
Table 2: ¹³C NMR Spectroscopic Data for this compound in CD₃CN
| Carbon Assignment | Chemical Shift (δ) ppm |
|---|---|
| Piperidine -CH₂ | 23.2 |
| Piperidine -CH₂ | 24.7 |
| Piperidine -CH₂ (adjacent to N) | 46.5 |
| C=N (carboximidamide) | 157.4 |
Data sourced from Tiritiris, 2012. nih.gov
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry is employed to determine the molecular weight of this compound and to study its fragmentation patterns, which can further confirm its structure. The compound has a molecular formula of C₆H₁₃N₃ and a monoisotopic mass of approximately 127.111 Da. nih.gov In mass spectrometry analysis, the molecular ion peak ([M]⁺) would be observed at an m/z corresponding to this mass. For soft ionization techniques like electrospray ionization (ESI), the protonated molecule ([M+H]⁺) is often the most abundant ion, appearing at m/z 128.1.
The fragmentation of this compound under electron ionization (EI) or collision-induced dissociation (CID) would likely involve characteristic cleavages. Common fragmentation pathways for piperidine-containing compounds include the loss of the entire piperidine ring or alpha-cleavage adjacent to the nitrogen atom. The carboximidamide group can also undergo fragmentation. While detailed experimental fragmentation data for this specific compound is not extensively published, expected fragments would arise from the cleavage of the C-N bond connecting the piperidine ring to the carboximidamide group, leading to ions corresponding to the piperidine cation and the carboximidamide radical, or vice versa.
Table 3: Key Mass Spectrometry Data for this compound
| Property | Value |
|---|---|
| Molecular Formula | C₆H₁₃N₃ |
| Molecular Weight | 127.19 g/mol |
| Monoisotopic Mass | 127.110947427 Da |
| Expected [M+H]⁺ Ion | m/z ≈ 128.12 |
Data sourced from PubChem CID 205051. nih.gov
X-ray Crystallography for Solid-State Structure Determination and Hydrogen Bonding Analysis
X-ray crystallography provides definitive, high-resolution data on the solid-state structure of this compound, including precise bond lengths, bond angles, and the nature of intermolecular interactions. nih.govnih.gov
Studies have shown that the compound crystallizes in the monoclinic crystal system. nih.gov The piperidine ring adopts a stable chair conformation, a common feature for such six-membered rings. nih.govnih.gov The geometry of the CN₃ unit in the carboximidamide group deviates from an ideal trigonal-planar arrangement. nih.gov The C=N double bond is significantly shorter (approx. 1.309 Å) than the C-N single bonds (approx. 1.364 Å and 1.377 Å). nih.govnih.gov
A key feature revealed by crystallography is the extensive network of intermolecular hydrogen bonds. In the crystal lattice, molecules are linked by strong N—H···N hydrogen bonds, forming a two-dimensional network. nih.govnih.gov These interactions involve the hydrogen atoms of the amino (-NH₂) group of one molecule acting as donors to the nitrogen atoms of neighboring molecules. nih.gov This hydrogen bonding network is crucial in stabilizing the crystal structure.
Table 4: Selected Crystallographic Data for this compound
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Molecular Formula | C₆H₁₃N₃ |
| a (Å) | 12.2193 (9) |
| b (Å) | 5.5784 (5) |
| c (Å) | 10.4885 (7) |
| β (°) | 91.887 (4) |
| Volume (ų) | 714.55 (10) |
Data sourced from Tiritiris, 2012. nih.gov
Table 5: Selected Bond Lengths and Angles for this compound
| Bond/Angle | Value |
|---|---|
| C=N Bond Length (Å) | 1.3090 (17) |
| C-NH₂ Bond Length (Å) | 1.3640 (17) |
| C-N(piperidine) Bond Length (Å) | 1.3773 (16) |
| N-C-N Angle (°) | 116.82 (12) |
| N=C-N Angle (°) | 119.08 (11) |
| N=C-N Angle (°) | 124.09 (11) |
Data sourced from Tiritiris, 2012. nih.gov
Future Perspectives and Translational Research
Development of Novel Therapeutic Agents Based on Piperidine-1-carboximidamide
The development of new therapeutic agents from the this compound core is a promising area of research. The structural adaptability of the piperidine (B6355638) ring allows for its incorporation into a wide array of molecular frameworks, often leading to improved pharmacokinetic and pharmacodynamic properties. nih.gov This versatility has established the piperidine scaffold as a cornerstone in the synthesis of medicinal agents for various conditions, including as CNS modulators, anti-cancer drugs, and analgesics. researchgate.net
A significant area of development is in oncology. Researchers have designed and synthesized novel piperine-carboximidamide hybrids that act as multi-targeted antiproliferative agents. nih.govtandfonline.com By combining the piperine (B192125) backbone with an aryl carboximidamide pharmacophore, these hybrid compounds have demonstrated inhibitory activity against key cancer-related kinases. nih.gov This strategy addresses the challenge of chemotherapy resistance, which is often associated with single-targeted therapies. nih.govtandfonline.com
The potential applications are not limited to cancer. The broader class of piperidine derivatives is being explored for a multitude of diseases. For instance, piperidine-based compounds are at the forefront of discovery for neuroprotective drug candidates for conditions like Alzheimer's disease. nih.govresearchgate.net Furthermore, derivatives such as piperidine-3-carboxamides are being investigated as potential treatments for osteoporosis by targeting enzymes like Cathepsin K. researchgate.net The insights gained from these related structures can inform the design of novel this compound-based agents for a diverse range of therapeutic areas.
Table 1: Research Findings on Novel Therapeutic Agents
| Compound/Derivative Class | Therapeutic Area | Biological Target(s) | Key Research Findings |
|---|---|---|---|
| Piperine-carboximidamide hybrids | Cancer | EGFR, BRAF, CDK2 | Demonstrated potent antiproliferative activity against several human cancer cell lines; some hybrids showed strong, multi-targeted kinase inhibition. nih.gov |
| Piperidine carboxamides | Cancer | Anaplastic Lymphoma Kinase (ALK) | Identified as potent and selective inhibitors of ALK, with potential to overcome certain resistance mutations. researchgate.net |
| Piperidine-3-carboxamide derivatives | Osteoporosis | Cathepsin K | A synthesized derivative, compound H-9, exhibited potent inhibition of Cathepsin K and demonstrated anti-bone resorption effects in vitro. researchgate.net |
| Piperidine derivatives | Alzheimer's Disease | Multiple (e.g., cholinesterases, BACE-1) | The piperidine scaffold is a key component in many compounds being investigated for Alzheimer's, showing promise in modulating disease-related targets. nih.govresearchgate.net |
| Piperidine/piperazine-based compounds | Neurological Disorders | Sigma-1 Receptor (S1R) | Screening of an in-house library led to the discovery of a potent S1R agonist, highlighting the scaffold's utility for CNS targets. nih.gov |
Exploration of New Biological Targets and Pathways
A key direction for future research is the identification of new biological targets and signaling pathways modulated by this compound and its derivatives. The pursuit of multi-targeted agents is a significant trend, as it can offer synergistic benefits and address the complexities of diseases like cancer. tandfonline.com
Recent studies on piperine-carboximidamide hybrids have successfully identified multiple kinase targets, including Epidermal Growth Factor Receptor (EGFR), BRAF kinase, and Cyclin-Dependent Kinase 2 (CDK2). nih.gov The simultaneous inhibition of these pathways represents a promising strategy for developing more effective anticancer drugs. nih.gov
Beyond oncology, the broader piperidine scaffold has been shown to interact with a variety of biological targets. For example, different piperidine derivatives have been identified as inhibitors of dopamine (B1211576) reuptake, antagonists for the CCR5 receptor, and modulators of sigma receptors (S1R and S2R), which are implicated in numerous human diseases, including neurodegenerative and neuropsychiatric disorders. nih.govresearchgate.netspringermedizin.de These findings suggest that libraries of this compound derivatives could be screened against a wide range of biological targets to uncover novel therapeutic opportunities. The exploration of its potential to modulate targets in neurodegenerative diseases, inflammation, and infectious diseases remains a rich and largely untapped area of investigation. researchgate.netnih.gov
Integration of Advanced Computational and Experimental Methodologies
The synergy between advanced computational and experimental methods is set to revolutionize the discovery and development of this compound-based drugs. nih.gov These integrated approaches allow for more rational, efficient, and targeted drug design. pmarketresearch.com
In silico techniques are becoming indispensable in modern drug discovery. nih.gov Molecular docking studies have been instrumental in understanding how piperine-carboximidamide hybrids bind to the active sites of kinases like BRAF and CDK2. nih.gov These computational models provide crucial insights into the potential mode of inhibition and help guide the synthesis of more potent derivatives. nih.gov Furthermore, computational tools are used for predicting physicochemical properties, pharmacokinetics, and drug-likeness (ADME analysis), which helps in the early stages of drug development to select candidates with favorable profiles. nih.gov Other powerful computational methods being applied to piperidine derivatives include Quantitative Structure-Activity Relationship (QSAR) modeling and molecular dynamics simulations to refine lead compounds and predict their biological activity. researchgate.netresearchgate.net
On the experimental front, high-throughput screening (HTS) allows for the rapid evaluation of large libraries of compounds against specific biological targets. researchgate.net The development of innovative synthetic methodologies, such as diversity-oriented synthesis, enables the efficient creation of structurally diverse libraries of this compound derivatives for these screening campaigns. hilarispublisher.com This combination of computational prediction and high-throughput experimental validation accelerates the identification of promising lead compounds for further development. nih.govhilarispublisher.com
Table 2: Advanced Research Methodologies in this compound Research
| Methodology | Type | Application |
|---|---|---|
| Molecular Docking | Computational | To predict and analyze the binding interactions between this compound derivatives and the active sites of biological targets like kinases. nih.govnih.gov |
| In Silico ADME/Pharmacokinetic Analysis | Computational | To computationally predict the absorption, distribution, metabolism, and excretion properties of new compounds to assess their drug-likeness early in development. nih.gov |
| Quantitative Structure-Activity Relationship (QSAR) | Computational | To develop statistical models that correlate the chemical structure of piperidine derivatives with their biological activity, aiding in the design of more potent molecules. researchgate.netresearchgate.net |
| Molecular Dynamics (MD) Simulations | Computational | To study the conformational behavior and interactions of compounds within a biological target over time, providing deeper insights into binding stability. nih.govresearchgate.net |
| High-Throughput Screening (HTS) | Experimental | To rapidly test large numbers of this compound derivatives for activity against specific biological targets, identifying initial "hit" compounds. researchgate.net |
| Diversity-Oriented Synthesis | Experimental | To efficiently generate a wide variety of structurally diverse compounds from a common core, creating chemical libraries for screening. hilarispublisher.com |
Challenges and Opportunities in this compound Research
The future of this compound research is characterized by both significant challenges and substantial opportunities.
Challenges: The path of drug discovery and development is inherently complex, lengthy, and costly. nih.gov A primary challenge lies in the optimization of multiple drug-like properties simultaneously, including potency, selectivity, solubility, and metabolic stability. hilarispublisher.com Achieving this delicate balance often involves trade-offs, requiring extensive medicinal chemistry efforts. hilarispublisher.com Another major hurdle is the emergence of drug resistance, particularly in oncology and infectious diseases, which necessitates the development of compounds with novel mechanisms of action or the ability to overcome known resistance pathways. hilarispublisher.com Furthermore, navigating the vastness of chemical space to identify novel and effective lead compounds remains a significant task for researchers. hilarispublisher.com
Opportunities: Despite the challenges, the opportunities for this compound research are vast. The piperidine scaffold is considered a "privileged" structure in medicinal chemistry, and its derivatives are integral to numerous approved drugs. mdpi.com This provides a solid foundation for the development of new therapeutic agents. There is a growing demand for novel drugs, particularly in oncology and for treating CNS disorders like Alzheimer's disease, and piperidine-based molecules are key candidates in these pipelines. pmarketresearch.com The potential to design multi-targeted agents based on the this compound core offers a significant opportunity to combat complex diseases and drug resistance. nih.govtandfonline.com Additionally, regulatory incentives such as fast-track designations for drugs addressing unmet medical needs can help accelerate the development and approval process for promising new compounds. pmarketresearch.com The continued integration of computational and experimental technologies will undoubtedly unlock new possibilities, making the future of this compound research a field of considerable promise.
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling piperidine-1-carboximidamide in laboratory settings?
- Methodology : Use engineering controls (e.g., fume hoods) and personal protective equipment (PPE) including nitrile gloves, safety goggles, and lab coats. Avoid inhalation by using NIOSH-approved respirators (P95 or OV/AG/P99 filters) in poorly ventilated areas. Emergency measures include rinsing skin/eyes with water for 15 minutes and seeking medical attention for ingestion or inhalation .
- Experimental Design : Conduct a risk assessment prior to use, referencing SDS Sections 8 (Exposure Controls) and 10 (Stability) to address incompatibility risks (e.g., avoid open flames due to toxic fumes released during combustion) .
Q. How can researchers synthesize this compound derivatives for structural modification studies?
- Methodology : Adapt methods from N-heterocyclic carbene ligand synthesis. For example, react this compound with aryl halides under palladium catalysis to form N,N'-bis(aryl) derivatives. Optimize yields (e.g., 77–99%) by adjusting reaction time, temperature, and solvent polarity .
- Characterization : Confirm product purity via melting point analysis and structure via ¹H/¹³C NMR (e.g., δ = 1.10–1.36 ppm for CH₂ groups) and IR spectroscopy (N-H stretching at 3387 cm⁻¹) .
Q. What spectroscopic techniques are essential for characterizing this compound?
- Methodology : Use a combination of:
- NMR : Assign proton environments (e.g., piperidine ring CH₂ at δ = 1.27–1.36 ppm) and carbon backbone .
- IR : Identify functional groups (e.g., C=N stretching at ~1630 cm⁻¹) .
- Mass Spectrometry (ESI-MS) : Confirm molecular weight (e.g., m/z = 127.19 for [M+H]⁺) .
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities in this compound complexes?
- Methodology : Grow single crystals via slow evaporation in dichloromethane. Collect data using a Bruker Kappa APEXII DUO diffractometer (Mo-Kα radiation, λ = 0.71073 Å). Refine structures with SHELXL, analyzing hydrogen-bonding networks (e.g., N–H···N interactions at 2.8–3.0 Å) to confirm zwitterionic forms .
- Data Interpretation : Compare unit cell parameters (a = 12.2193 Å, b = 5.5784 Å) with computational models to validate crystallographic symmetry (monoclinic P2₁/c space group) .
Q. How should researchers address the lack of toxicity and ecotoxicity data for this compound?
- Experimental Design :
- Acute Toxicity : Perform OECD 423 tests on rodents, administering 300 mg/kg doses orally and monitoring for respiratory distress (referencing SDS Section 11.2 warnings) .
- Ecotoxicity : Conduct algal growth inhibition tests (OECD 201) to estimate EC₅₀ values, given the absence of persistence/bioaccumulation data in SDS Section 12 .
Q. What strategies mitigate instability risks during reactions involving this compound?
- Methodology : Avoid prolonged exposure to moisture or high temperatures (>100°C). Monitor reaction progress via TLC in inert atmospheres (N₂/Ar). Use stabilizers like BHT (0.1% w/w) to prevent oxidative degradation .
- Contradiction Analysis : Cross-reference thermal decomposition data (if unavailable, perform DSC/TGA to identify exothermic peaks) with computational predictions (e.g., Gaussian-based DFT for bond dissociation energies) .
Q. How can computational modeling complement experimental studies on this compound’s reactivity?
- Methodology :
- DFT Calculations : Optimize geometry at B3LYP/6-311+G(d,p) level to predict nucleophilic sites (e.g., imine nitrogen) for alkylation reactions.
- MD Simulations : Model solvation effects in DMSO/water to guide solvent selection for synthesis .
Q. What experimental approaches reconcile discrepancies in reported synthetic yields of this compound derivatives?
- Data Analysis : Apply Design of Experiments (DoE) to isolate variables (e.g., catalyst loading, solvent polarity). Use ANOVA to identify significant factors (e.g., p < 0.05 for temperature effects) .
- Validation : Reproduce reactions under controlled conditions (e.g., 25°C, anhydrous DMF) and compare yields with literature values (e.g., 77% vs. 99% for N,N'-bis(4-isopropylphenyl) derivatives) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
